molecular formula C23H26N4O3 B14122426 5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide CAS No. 1144464-47-0

5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14122426
CAS No.: 1144464-47-0
M. Wt: 406.5 g/mol
InChI Key: FUILNVKMILZVEY-UHFFFAOYSA-N
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Description

5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the piperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Uniqueness

Compared to similar compounds, 5-oxo-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1144464-47-0

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

5-oxo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26N4O3/c28-21-15-18(17-27(21)20-9-5-2-6-10-20)23(30)24-16-22(29)26-13-11-25(12-14-26)19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,30)

InChI Key

FUILNVKMILZVEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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